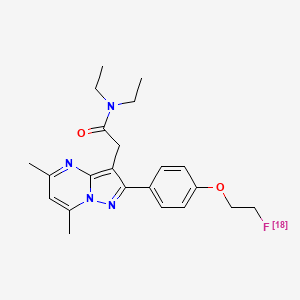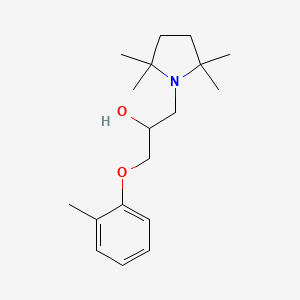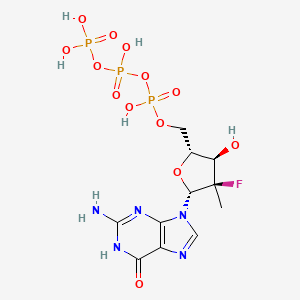
Lotucaine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lotucaine is a local anesthetic compound known for its reduced acute and chronic toxicity. It is a derivative of tetramethylated cyclic amines and is used primarily in medical and dental applications for its anesthetic properties .
Métodos De Preparación
Lotucaine can be synthesized through a multi-step process involving the reaction of 2,2,5,5-tetramethyl-1-pyrrolidineethanol with o-tolyloxy methyl chloride under controlled conditions. The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Lotucaine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring, using reagents like sodium hydroxide or potassium carbonate. The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
Lotucaine has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of local anesthetics and their interactions with biological membranes.
Biology: Employed in research on nerve conduction and the effects of anesthetics on cellular processes.
Medicine: Utilized in dental and surgical procedures to provide local anesthesia with minimal side effects.
Industry: Applied in the formulation of topical anesthetic creams and gels
Mecanismo De Acción
Lotucaine exerts its effects by blocking sodium channels in neuronal cell membranes, thereby inhibiting the initiation and conduction of nerve impulses. This action prevents the sensation of pain from being transmitted to the brain. The molecular targets involved include voltage-gated sodium channels, which are essential for the propagation of action potentials in neurons .
Comparación Con Compuestos Similares
Lotucaine is often compared with other local anesthetics such as lidocaine, benzocaine, and tetracaine. While all these compounds share a similar mechanism of action, this compound is unique due to its reduced toxicity and longer duration of action. Similar compounds include:
Lidocaine: Widely used in medical and dental applications for its rapid onset and moderate duration of action.
Benzocaine: Commonly used in over-the-counter topical anesthetics for its quick onset and short duration.
Tetracaine: Known for its potent anesthetic effects and longer duration compared to lidocaine
This compound’s unique properties make it a valuable compound in both clinical and research settings, offering effective pain management with fewer side effects.
Propiedades
Número CAS |
42373-58-0 |
|---|---|
Fórmula molecular |
C18H29NO2 |
Peso molecular |
291.4 g/mol |
Nombre IUPAC |
1-(2-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrolidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C18H29NO2/c1-14-8-6-7-9-16(14)21-13-15(20)12-19-17(2,3)10-11-18(19,4)5/h6-9,15,20H,10-13H2,1-5H3 |
Clave InChI |
ALJMIOMYHUNJQX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1OCC(CN2C(CCC2(C)C)(C)C)O |
Números CAS relacionados |
23875-59-4 (mono-hydrochloride) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B10858465.png)













